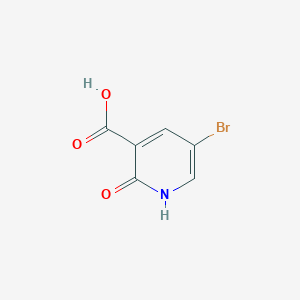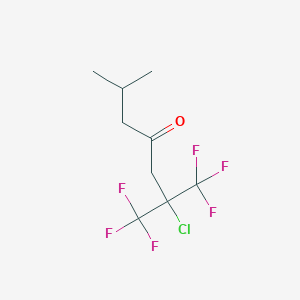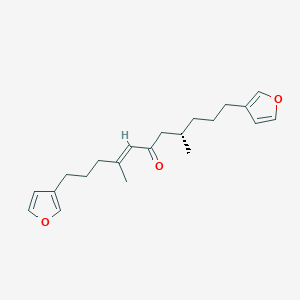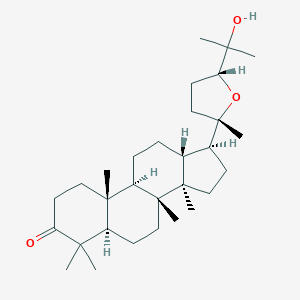
Ocotillone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ocotillone is a naturally occurring compound found in various plant species, including the Ocotillo plant. It has gained significant attention in recent years due to its potential therapeutic properties in the treatment of various diseases.
Applications De Recherche Scientifique
Isolation and Production
- Ocotillone, along with ocotillol, has been successfully isolated from the "ocotillo" tree (Fouquieria splendens) using a batch reactor in Northern Mexico. This process involves the elimination of alcohol and phenols from the plant, yielding resins and waxes, from which ocotillone is extracted. The isolated ocotillone exhibits characteristic ginsenoside bands, confirming its structure. This method presents a sustainable way to produce ocotillone (Morales‐Cepeda et al., 2021).
Structural Analysis and New Compounds
- New ocotillone-type saponins, gynosides A-E, have been identified in the aerial parts of Gynostemma pentaphyllum. These compounds' structures were determined using NMR analysis and acid hydrolysis, contributing to the understanding of ocotillone's chemical diversity (Liu et al., 2004).
Antimicrobial Properties
- Ocotillone isolated from Ailanthus altisshima demonstrated potent antibacterial activity against Gram-negative bacteria, including P. aeruginosa and S. typhimurium, without hemolytic activity. This suggests ocotillone's potential as an antimicrobial agent (Lee et al., 2002).
Chemical Stereochemistry
- X-ray structure analysis of methyl shoreate helped in determining the stereochemistry of ocotillone. This analysis corrected previous wrong assignments and established the correct configuration of ocotillone, which is critical for understanding its biological activity (Lavie et al., 1984).
Insecticidal Activity
- Triterpenoids including ocotillone, isolated from Meliaceae plants, showed insecticidal activity against Spodoptera frugiperda, a pest species. This research opens avenues for ocotillone's application in pest control (Sarria et al., 2011).
Cytotoxic Effects
- Ocotillone, isolated from the apical buds of Gardenia collinsae, was evaluated for cytotoxic effects on human tumor cell lines, indicating its potential use in cancer research (Nuanyai et al., 2011).
Propriétés
Numéro CAS |
19865-86-2 |
|---|---|
Nom du produit |
Ocotillone |
Formule moléculaire |
C30H50O3 |
Poids moléculaire |
458.7 g/mol |
Nom IUPAC |
(5R,8R,9R,10R,13R,14R,17S)-17-[(2S,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C30H50O3/c1-25(2)21-12-17-29(7)22(27(21,5)15-13-23(25)31)10-9-19-20(11-16-28(19,29)6)30(8)18-14-24(33-30)26(3,4)32/h19-22,24,32H,9-18H2,1-8H3/t19-,20+,21+,22-,24-,27+,28-,29-,30+/m1/s1 |
Clé InChI |
XSQYWMLMQVUWSF-KATWBKOUSA-N |
SMILES isomérique |
C[C@@]12CC[C@@H]([C@H]1CC[C@H]3[C@]2(CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)[C@@]5(CC[C@@H](O5)C(C)(C)O)C |
SMILES |
CC1(C2CCC3(C(C2(CCC1=O)C)CCC4C3(CCC4C5(CCC(O5)C(C)(C)O)C)C)C)C |
SMILES canonique |
CC1(C2CCC3(C(C2(CCC1=O)C)CCC4C3(CCC4C5(CCC(O5)C(C)(C)O)C)C)C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



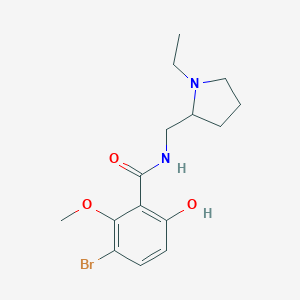
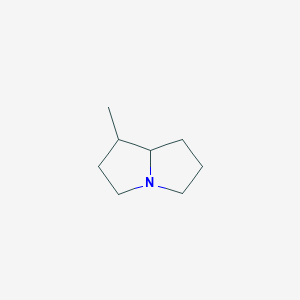
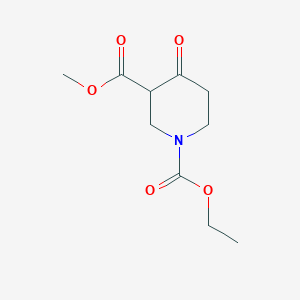
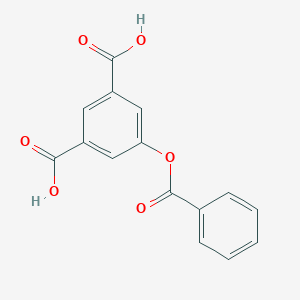
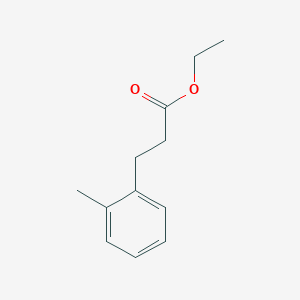
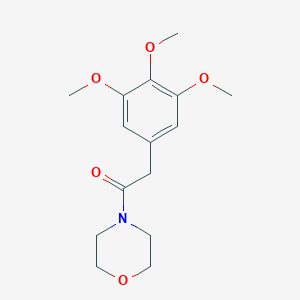
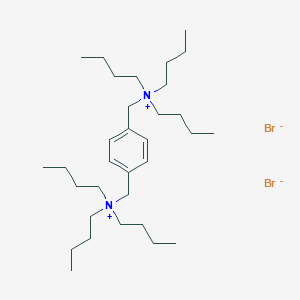
![Methyl 1-[5-(hydroxymethyl)-2-furyl]-9H-beta-carboline-3-carboxylate](/img/structure/B8706.png)
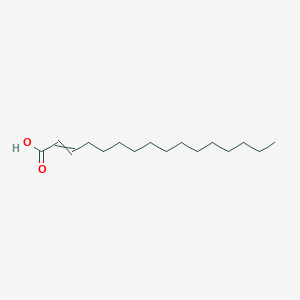
![Thiazolo[5,4-d]pyrimidine, 5-amino-2-(ethylthio)-](/img/structure/B8709.png)
